molecular formula C18H20N4S2 B11499586 7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11499586
M. Wt: 356.5 g/mol
InChI Key: HUIVZBWVEXQCJA-UHFFFAOYSA-N
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Description

7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[4,5-d]pyrimidine core, which is fused with a piperidine ring and a phenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thioamides in the presence of a base like triethylamine in ethanol can yield the desired thiazolopyrimidine derivatives . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The thiazolopyrimidine core can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazolopyrimidines and related derivatives .

Scientific Research Applications

7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, it can act as an inverse agonist at adenosine A2A receptors, which are involved in various physiological processes including cardiovascular and neurological functions. The compound binds to these receptors, inhibiting their activity and thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidine derivatives such as:

The uniqueness of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific structural features and its potent biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

7-(3,3-dimethylpiperidin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4S2/c1-18(2)9-6-10-21(11-18)15-14-16(20-12-19-15)22(17(23)24-14)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3

InChI Key

HUIVZBWVEXQCJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4)C

Origin of Product

United States

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